molecular formula C6H14ClN B3211898 N-(1-cyclopropylethyl)-N-methylamine hydrochloride CAS No. 1094614-73-9

N-(1-cyclopropylethyl)-N-methylamine hydrochloride

Cat. No. B3211898
CAS RN: 1094614-73-9
M. Wt: 135.63 g/mol
InChI Key: BHBRKGMPBPEJNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(1-cyclopropylethyl)-N-methylamine hydrochloride” is a chemical compound with the CAS Number: 1094614-73-9 . It has a molecular weight of 135.64 and is typically stored at room temperature . The compound is usually in the form of a powder .


Synthesis Analysis

The synthesis of similar compounds often involves various chemical reactions. For instance, the synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride involved a solution of the carbamate in diethyl ether (Et2O) being added to a ca. 5.0 N HCl solution in Et2O . The reaction mixture was stirred at 0 °C for 4 hours and at ambient temperature for 20 hours .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties would require specific experimental measurements or computational predictions.

Scientific Research Applications

a. Hepatitis C Treatment: Research suggests that derivatives of this compound may be useful in treating hepatitis C . Further studies explore its antiviral properties and potential mechanisms of action.

b. Antibacterial Agents: The compound shows promise as an inhibitor of methicillin-resistant Staphylococcus aureus (MRSA) . Its antibacterial activity makes it relevant for combating bacterial infections.

c. Pest Control: In the agricultural sector, derivatives of this compound have been explored as pest control agents . Their effectiveness against pests highlights their potential in crop protection.

Organic Synthesis

1-Cyclopropyl-N-methylethanamine hydrochloride serves as a versatile building block in organic synthesis. Researchers have utilized it to construct more complex molecules. Notably:

a. Cyclopropane Synthesis: Cyclopropanes, including this compound, are valuable intermediates in organic chemistry. They participate in various reactions and serve as key components in the synthesis of natural products and pharmaceuticals .

Plant Hormone Research

Indole derivatives, including this compound, play a role in plant biology. Specifically:

a. Indole-3-acetic Acid (IAA): This compound is involved in plant hormone regulation. It is produced from tryptophan degradation and influences plant growth and development .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-cyclopropyl-N-methylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-5(7-2)6-3-4-6;/h5-7H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBRKGMPBPEJNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyclopropylethyl)-N-methylamine hydrochloride

CAS RN

1094614-73-9
Record name (1-cyclopropylethyl)(methyl)amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-cyclopropylethyl)-N-methylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(1-cyclopropylethyl)-N-methylamine hydrochloride
Reactant of Route 3
Reactant of Route 3
N-(1-cyclopropylethyl)-N-methylamine hydrochloride
Reactant of Route 4
Reactant of Route 4
N-(1-cyclopropylethyl)-N-methylamine hydrochloride
Reactant of Route 5
Reactant of Route 5
N-(1-cyclopropylethyl)-N-methylamine hydrochloride
Reactant of Route 6
Reactant of Route 6
N-(1-cyclopropylethyl)-N-methylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.